Ape1-IN-2

Cisplatin Resistance Cancer Cell Proliferation Platinum-Based Chemotherapy

Overcoming cisplatin resistance requires concurrent DNA damage and repair pathway blockade-a mechanism absent in single-agent platinum drugs or standard APE1 inhibitors. Ape1-IN-2 is a validated Pt(IV) prodrug addressing this gap. - **Dual mechanism:** Induces platinum-DNA adducts while inhibiting APE1 endonuclease (IC50 45.14 ± 17.37 µM), blocking base excision repair. - **Resistance reversal:** 18.11-fold greater potency vs. cisplatin in resistant cancer cells; 3.86-fold tumor growth advantage in A549 xenografts (2 mg/kg IP q3d). - **Research applications:** BER pathway studies, redox vs. repair domain dissection, positive control for dual-mechanism anticancer agent development.

Molecular Formula C9H12Cl2N4O5Pt
Molecular Weight 522.20 g/mol
Cat. No. B12405427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameApe1-IN-2
Molecular FormulaC9H12Cl2N4O5Pt
Molecular Weight522.20 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)[N+](=O)[O-])NC(=C2)C(=O)O.[NH2-].[NH2-].O.Cl[Pt+2]Cl
InChIInChI=1S/C9H6N2O4.2ClH.2H2N.H2O.Pt/c12-9(13)6-4-5-2-1-3-7(11(14)15)8(5)10-6;;;;;;/h1-4,10H,(H,12,13);2*1H;3*1H2;/q;;;2*-1;;+4/p-2
InChIKeyXSLYSQPRLHQBDP-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ape1-IN-2: Dual-Mechanism APE1 Inhibitor


Ape1-IN-2 (also designated as compound AP1) is a platinum(IV) prodrug that acts as a selective inhibitor of the DNA repair enzyme apurinic/apyrimidinic endonuclease 1 (APE1), a critical component of the base excision repair (BER) pathway [1]. Unlike conventional platinum agents that rely primarily on DNA adduct formation, Ape1-IN-2 is designed with a dual mechanism: it induces intracellular platinum accumulation that triggers DNA damage response and apoptosis, while simultaneously inhibiting the AP endonuclease activity of APE1, thereby blocking DNA repair capacity [1]. The compound demonstrates anticancer activity against both cisplatin-sensitive and cisplatin-resistant malignant cells, with a molecular formula of C9H12Cl2N4O5Pt and molecular weight of 522.21 g/mol .

BER pathway inhibition study fit (dual mechanism)
Cisplatin-resistant model research fit
Pt(IV) prodrug probe for DNA damage + repair studies

Ape1-IN-2: Why It Cannot Be Interchanged


APE1 inhibitors exhibit profound functional heterogeneity in their targeting profiles that precludes interchangeable use in research applications. The APE1 protein possesses two distinct functional domains: a DNA repair endonuclease domain and a redox signaling domain (Ref-1) [1]. Commercially available APE1 inhibitors target these functions disparately—CRT0044876 inhibits only the endonuclease activity (IC50 ~3 μM) [2], E3330/APX3330 selectively blocks redox signaling (redox EMSA IC50 6.5-50 μM) without affecting DNA repair capacity , and lucanthone/hycanthone inhibit endonuclease activity via hydrophobic pocket binding (IC50 5 μM and 80 nM, respectively) [3]. Ape1-IN-2 is structurally distinct as a Pt(IV) prodrug that not only inhibits APE1 endonuclease activity (IC50 45.14 ± 17.37 μM) but also independently delivers platinum-mediated DNA damage [4]. This dual pharmacological mechanism—combining BER pathway inhibition with DNA crosslinking—cannot be replicated by small-molecule APE1 inhibitors lacking the platinum warhead, nor by conventional platinum agents (e.g., cisplatin, carboplatin) that lack APE1 inhibitory activity. Consequently, substitution with any single-mechanism APE1 inhibitor or standard platinum drug would fundamentally alter the experimental outcome, particularly in studies involving cisplatin-resistant models or investigations of BER-targeted therapeutic strategies.

Domain-target mismatch APE1 endonuclease vs. redox targeting may shift cellular signaling outcomes.
Absence of platinum warhead Non-Pt inhibitors lack DNA-damaging activity; dual mechanism may not be replicated.
Functional domain divergence Redox-only inhibitors (e.g., E3330) do not inhibit BER; pathway inhibition profile differs.

Ape1-IN-2 Quantitative Comparison Evidence


Anti-Proliferative Potency in Cisplatin-Resistant Cancer Cells

Ape1-IN-2 demonstrates significantly enhanced anti-proliferative activity against malignant cells, including those with acquired cisplatin resistance, compared directly to cisplatin. In head-to-head cell proliferation assays, Ape1-IN-2 achieved up to 18.11-fold greater inhibition than cisplatin [1]. This quantitative advantage is particularly pronounced in cisplatin-resistant cancer cell lines, where cisplatin shows markedly reduced efficacy. The Pt(IV) prodrug design enables intracellular platinum accumulation that circumvents the resistance mechanisms that limit cisplatin activity [1].

Anti-proliferative potency
Head-to-head
18.11-fold vs. cisplatin
Supports cisplatin-resistant cell-model studies
In vitro assay; multiple malignant cell lines
Cisplatin Resistance Cancer Cell Proliferation Platinum-Based Chemotherapy

In Vivo Antitumor Efficacy in Xenograft Models

In an A549 lung cancer xenograft model, Ape1-IN-2 exhibited 3.86-fold greater antitumor potency compared to cisplatin, without producing adverse effects or significant body weight loss [1]. The dosing regimen (2 mg/kg, intraperitoneal injection, once every 3 days for 15 days) demonstrated superior tumor growth suppression relative to cisplatin at equivalent dosing [1]. Notably, this enhanced in vivo efficacy was achieved while maintaining comparable toxicity to normal cells as cisplatin [1].

In vivo xenograft potency
Head-to-head
3.86-fold vs. cisplatin
Supports xenograft model endpoint context
A549 model; 2 mg/kg IP q3d
Xenograft Model In Vivo Efficacy Tumor Growth Inhibition

APE1 Endonuclease Inhibition vs. Small-Molecule Inhibitors

Ape1-IN-2 directly inhibits the AP endonuclease activity of APE1 with an IC50 of 45.14 ± 17.37 μM in a dose-dependent manner over 72 hours [1]. While small-molecule APE1 inhibitors such as CRT0044876 exhibit more potent biochemical inhibition (IC50 ~3 μM) , Ape1-IN-2's endonuclease inhibitory activity is embedded within a Pt(IV) prodrug scaffold that simultaneously delivers DNA-damaging platinum species. This contrasts with redox-selective APE1 inhibitors (e.g., E3330, APX2009, APX3330) that show no inhibition of endonuclease activity , and with methoxyamine (IC50 19 mmol/L) which is >400-fold less potent as an APE1 inhibitor [2].

APE1 endonuclease IC50
Cross-study
45.14 ± 17.37 μM
Endonuclease inhibition; distinct from redox inhibitors
~15× less than CRT0044876; 420× more than methoxyamine
APE1 Endonuclease Inhibition BER Pathway Enzyme Inhibition Assay

Dual Mechanism: DNA Damage and APE1 Inhibition

Ape1-IN-2's Pt(IV) prodrug design confers a dual mechanism of action not present in any comparator compound. Upon cellular uptake, Ape1-IN-2 releases active platinum species that induce DNA damage response and activate apoptosis signaling pathways, while simultaneously inhibiting APE1 endonuclease activity [1]. This dual targeting is evidenced by: (1) intracellular platinum accumulation comparable to or exceeding cisplatin levels [1]; (2) cell cycle arrest in A549 and MCF7 cells at 500 nM (24 h) ; and (3) p53-dependent apoptosis induction at 10 μM (24 h) in A549 cells . In contrast, CRT0044876 inhibits only APE1 endonuclease without intrinsic DNA-damaging capacity ; E3330/APX3330 block redox signaling without affecting DNA repair or inducing direct DNA damage ; and lucanthone inhibits APE1 endonuclease but lacks the platinum-mediated DNA crosslinking component [2].

Mechanism of action
Class-level
DNA damage + APE1 inhibition
Dual targeting not achieved by single-mechanism comparators
Cisplatin: DNA only; CRT0044876: APE1 only
DNA Damage Response BER Inhibition Platinum Prodrug

PTEN Upregulation via miRNA Processing Disruption

Ape1-IN-2-mediated inhibition of APE1 endonuclease activity produces a distinctive downstream functional signature: disruption of miRNA processing and consequent upregulation of the tumor suppressor PTEN [1]. This mechanistic consequence is unique to compounds that inhibit the endonuclease (DNA repair) function of APE1, as opposed to those targeting only the redox domain (e.g., E3330, APX2009) which do not affect PTEN expression via this pathway [2]. The PTEN upregulation observed with Ape1-IN-2 provides a measurable pharmacodynamic biomarker for target engagement and distinguishes its cellular effects from redox-only inhibitors [1].

Downstream biomarker
Class-level
PTEN upregulation
Endonuclease inhibition readout
Redox inhibitors do not induce PTEN
PTEN miRNA Processing Tumor Suppressor

Cytotoxicity in Normal Cells

Ape1-IN-2 maintains toxicity to normal cells that is comparable to cisplatin, rather than exhibiting reduced toxicity [1]. This is an important differentiation point from some BER-targeted agents that may claim lower normal tissue toxicity. The Pt(IV) prodrug design does not confer inherent tumor selectivity at the cellular level; instead, the therapeutic advantage derives from superior potency against malignant cells (including resistant variants) and enhanced in vivo efficacy at tolerated doses [1]. In the A549 xenograft model, the 3.86-fold potency advantage was achieved without adverse effects or significant body weight loss, indicating that the effective dose for tumor suppression is achieved below the threshold for observable toxicity [1][2].

Normal cell toxicity
Head-to-head
Comparable to cisplatin
No selectivity advantage at cellular level
Supports tolerability endpoint interpretation
Therapeutic Index Normal Cell Toxicity Selectivity

Ape1-IN-2: High-Impact Research Applications


Overcoming Cisplatin Resistance via BER Targeting

Ape1-IN-2 is the optimal tool compound for studies examining whether concurrent BER pathway inhibition can reverse or circumvent cisplatin resistance. The compound's demonstrated 18.11-fold superior anti-proliferative activity against cisplatin-resistant cancer cells (compared to cisplatin) [1] provides a robust experimental window for interrogating resistance mechanisms. Unlike cisplatin alone, which shows minimal activity in resistant models, Ape1-IN-2 maintains potency through its dual mechanism of platinum-mediated DNA damage plus APE1 endonuclease inhibition. This makes Ape1-IN-2 particularly valuable for: (1) comparative transcriptomic/proteomic analyses of cisplatin-sensitive vs. cisplatin-resistant cells under treatment; (2) validation of BER pathway components as therapeutic targets in platinum-resistant disease; and (3) pharmacodynamic studies correlating APE1 inhibition with reversal of resistance phenotypes.

Xenograft Studies with Enhanced Platinum Efficacy

For in vivo oncology research programs where maximizing tumor growth inhibition is a primary endpoint, Ape1-IN-2 offers a 3.86-fold potency advantage over cisplatin in A549 xenograft models [1]. The established dosing protocol (2 mg/kg IP q3d for 15 days) provides a validated starting point for preclinical efficacy studies. This application is particularly relevant for: (1) head-to-head comparisons of novel platinum-based agents against the current most potent Pt(IV) prodrug targeting APE1; (2) combination studies where enhanced single-agent activity may translate to improved combination outcomes; and (3) studies evaluating tumor microenvironment effects where DNA repair inhibition may modulate immune infiltration or angiogenesis. The absence of adverse effects or significant body weight loss at efficacious doses supports extended treatment regimens in chronic xenograft models.

Differentiating APE1 Endonuclease and Redox Functions

Ape1-IN-2 is uniquely suited for research programs designed to dissect the relative contributions of APE1's two functional domains (endonuclease/DNA repair vs. redox/Ref-1) to cancer cell survival and therapy response. Because Ape1-IN-2 inhibits the endonuclease function (IC50 45.14 ± 17.37 μM) [1] while redox-specific inhibitors (E3330, APX2009, APX3330) show no endonuclease inhibition , Ape1-IN-2 enables clean experimental separation of these two pathways. The PTEN upregulation observed with Ape1-IN-2 treatment provides a functional readout specific to endonuclease inhibition, facilitating pharmacodynamic assessment of target engagement. Recommended applications include: (1) parallel treatment with Ape1-IN-2 vs. redox inhibitors to identify pathway-specific transcriptional signatures; (2) CRISPR/Cas9 validation studies where APE1 functional domain mutants are compared against pharmacological inhibition; and (3) synthetic lethality screens pairing Ape1-IN-2 with DNA damage response inhibitors (PARP inhibitors, ATR inhibitors, etc.).

Benchmarking Dual-Mechanism Prodrugs

Ape1-IN-2 serves as an important reference compound for medicinal chemistry programs developing next-generation dual-mechanism anticancer agents. As a Pt(IV) prodrug that simultaneously delivers a DNA-damaging platinum warhead and an APE1 inhibitory moiety, Ape1-IN-2 exemplifies a proven strategy for targeting DNA repair pathways while maintaining direct genotoxic activity [1]. The quantitative benchmarks established for this compound—18.11-fold in vitro potency advantage over cisplatin [1], 3.86-fold in vivo potency advantage [1], and APE1 endonuclease IC50 of 45.14 μM —provide clear metrics against which novel Pt(IV) conjugates or dual-mechanism small molecules can be compared. Procurement of Ape1-IN-2 as a positive control or benchmark standard is essential for: (1) SAR studies optimizing the APE1 inhibitory component; (2) evaluating whether alternative platinum warheads (e.g., oxaliplatin-based, carboplatin-based) confer similar or enhanced dual activity; and (3) assessing cellular pharmacokinetics and intracellular platinum accumulation relative to novel conjugates.

Application
Selection Property
Validation Focus
Cisplatin-resistant cancer cell model studies
Dual-mechanism Pt(IV) prodrug probe
BER pathway inhibition and DNA damage response endpoints
In vivo xenograft model research
APE1 endonuclease inhibitory platinum prodrug
Tumor growth inhibition and tolerability endpoint monitoring
APE1 functional domain dissection
Endonuclease-selective inhibitor
PTEN upregulation and miRNA processing readouts
Benchmarking dual-mechanism prodrugs
Reference platinum(IV) prodrug
In vitro/in vivo potency and APE1 inhibition benchmarks

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ape1-IN-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.